3-Methyl-1-(methyldisulfanyl)but-1-ene
Description
Methyl 3-methyl-1-butenyl disulfide (CAS: 233666-09-6) is an organosulfur compound with the IUPAC name (1E)-3-methyl-1-(methyldisulfanyl)but-1-ene and molecular formula C₅H₁₀S₂ . It is synthetically produced and primarily used as a flavoring agent in the food industry, recognized by the Flavor and Extract Manufacturers Association (FEMA) under specific guidelines . Structurally, it features a branched alkenyl group (3-methyl-1-butenyl) bonded to a methyl-disulfide moiety, which influences its reactivity and flavor profile.
Properties
CAS No. |
233666-09-6 |
|---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
3-methyl-1-(methyldisulfanyl)but-1-ene |
InChI |
InChI=1S/C6H12S2/c1-6(2)4-5-8-7-3/h4-6H,1-3H3 |
InChI Key |
NNYHMALQRVQTNK-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)/C=C/SSC |
Canonical SMILES |
CC(C)C=CSSC |
density |
0.830-0.835 |
physical_description |
pale yellow liquid with powerful odour |
solubility |
very slightly soluble in water; soluble in alcohols and oils |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-methyl-1-butenyl disulfide typically involves the reaction of 3-methyl-1-butenyl thiol with methyl disulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a base such as sodium hydroxide, and requires careful control of temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels.
Chemical Reactions Analysis
Methyl 3-methyl-1-butenyl disulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the disulfide bond can yield thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The disulfide bond can participate in substitution reactions, where one of the sulfur atoms is replaced by another group.
Scientific Research Applications
Methyl 3-methyl-1-butenyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used as a flavoring agent in the food industry due to its strong odor and taste
Mechanism of Action
The mechanism by which Methyl 3-methyl-1-butenyl disulfide exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3-methyl-1-butenyl disulfide belongs to the disulfide family, characterized by a sulfur-sulfur (S–S) bond. Below is a detailed comparison with structurally and functionally related disulfides:
Table 1: Structural and Functional Comparison of Methyl 3-methyl-1-butenyl Disulfide and Analogues
Key Findings:
Structural Variations and Properties
- Branched vs. Linear Chains : Methyl 3-methyl-1-butenyl disulfide’s branched alkenyl group distinguishes it from linear analogues like methyl propyl disulfide. This branching may reduce volatility and alter flavor intensity compared to straight-chain disulfides .
- Double Bonds : Allyl-containing disulfides (e.g., allyl methyl disulfide) exhibit higher reactivity due to unsaturated bonds, influencing their role in garlic’s pungent aroma .
Applications
- Natural vs. Synthetic : Allyl methyl disulfide and diallyl disulfide occur naturally in garlic and onion, contributing to their characteristic flavors . In contrast, Methyl 3-methyl-1-butenyl disulfide is synthetic, tailored for specific flavor profiles in processed foods .
- Industrial vs. Food Use : Ethyl methyl disulfide is utilized in rubber vulcanization and agriculture, highlighting functional divergence from food-centric disulfides .
Safety Profiles Flammability: All disulfides are flammable (Category 3), requiring precautions against ignition . Cytotoxicity studies on tetra-methylthiuram disulfide suggest selective cell-type toxicity, though data for Methyl 3-methyl-1-butenyl disulfide remains sparse .
Physicochemical Stability
- Allyl-containing disulfides (e.g., allyl methyl trisulfide) are less stable due to reactive double bonds, whereas saturated analogues like methyl propyl disulfide exhibit higher thermal stability .
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